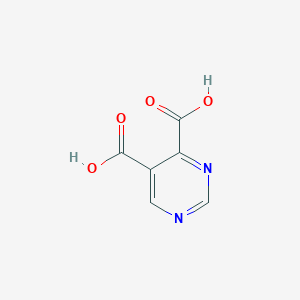

4,5-Pyrimidinedicarboxylic acid

描述

属性

IUPAC Name |

pyrimidine-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-2-8-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMKWGOYWYBPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326724 | |

| Record name | 4,5-Pyrimidinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54001-63-7 | |

| Record name | 4,5-Pyrimidinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Enzymatic Biotransformation from Aromatic Precursors

One advanced method involves the biocatalytic conversion of aromatic compounds, particularly 3,4-dihydroxybenzoic acid (protocatechuic acid), into pyrimidinedicarboxylic acids using genetically engineered bacteria.

Microbial Strains and Enzymes :

- Bacteria such as Rhodococcus jostii are genetically modified to express protocatechuate dioxygenases (e.g., protocatechuate 4,5-dioxygenase).

- These enzymes catalyze the ring-opening of 3,4-dihydroxybenzoic acid to form ring-opened semialdehydes (e.g., CHMS - 4-carboxy-2-hydroxymuconate-6-semialdehyde).

- In the presence of a nitrogen source during the enzymatic reaction, cyclization occurs to form 4,5-pyrimidinedicarboxylic acid directly in the fermentation broth.

-

- Temperature range: 20 °C to 50 °C, optimally around 37 °C.

- The reaction is typically carried out in aqueous media with controlled pH.

- Isolation involves centrifugation followed by purification using anion exchange chromatography (e.g., Amberlite IRA900) or reverse-phase chromatography with C18 columns.

-

- Mild reaction conditions.

- Potential for sustainable production using renewable feedstocks.

- High selectivity due to enzymatic specificity.

-

- Requires genetic engineering expertise.

- Scale-up may be limited by bioreactor conditions and enzyme stability.

This enzymatic approach is documented in patent WO2016202875A1, which details the use of protocatechuate dioxygenases and nitrogen sources to yield pyridinedicarboxylic acids, including this compound analogs.

Chemical Synthesis via Carbonylation of Halogenated Pyrimidines

Chemical synthesis routes often involve palladium-catalyzed carbonylation reactions starting from dihalogenated pyrimidine derivatives.

-

- 2,3-dihalopyrimidines (e.g., dichloropyrimidine or dibromopyrimidine).

- Carbon monoxide as the carbonyl source.

- C1-C4 alkanols (e.g., methanol, ethanol) as nucleophiles.

-

- Palladium complexes with bis-diphenylphosphine ligands facilitate the carbonylation.

- Reactions are performed in the presence of a weak base to promote selective monocarbonylation.

- Typical reaction temperatures range from ambient to moderate heating.

Outcome :

- Selective formation of mono- or diesters of pyrimidinedicarboxylic acids.

- Yields are improved compared to earlier methods, with better selectivity for the desired substitution pattern.

-

- Requires handling of toxic carbon monoxide.

- Palladium catalysts can be expensive and sensitive to reaction conditions.

This method is adapted from analogous pyridine carboxylic acid ester syntheses and is described in patent EP0820986A1, which although focused on pyridine derivatives, provides a framework applicable to pyrimidine analogs due to structural similarities.

Oxidative Ring-Modification of Quinolines

Another chemical approach involves the oxidation of substituted quinolines to yield pyrimidinedicarboxylic acids.

-

- 8-substituted quinolines are oxidized using peroxide reagents.

- The reaction proceeds through ring cleavage and oxidation steps to introduce carboxyl groups at the 4 and 5 positions of the pyrimidine ring.

-

- Controlled addition of peroxide.

- Stirring at moderate temperatures (often room temperature to 50 °C).

- Completion monitored by peroxide tests.

-

- Acidification of the reaction mixture with mineral acids (e.g., HCl, H2SO4).

- Isolation by filtration or extraction.

-

- Straightforward oxidation chemistry.

- Potential for continuous processing.

-

- Requires careful control of oxidation to avoid over-oxidation.

- May produce side products requiring extensive purification.

This method is outlined in patent US4816588A, focusing on pyridine-2,3-dicarboxylic acids but adaptable to pyrimidine derivatives such as this compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Enzymes | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Enzymatic Biotransformation | 3,4-Dihydroxybenzoic acid | Protocatechuate 4,5-dioxygenase, R. jostii | 20–50 °C, aqueous, pH controlled | Mild, selective, sustainable | Requires genetic engineering |

| Palladium-Catalyzed Carbonylation | 2,3-Dihalopyrimidines | Pd-bis-diphenylphosphine complex, CO, alkanols | Moderate heat, base present | High yield, selective ester formation | Toxic CO, expensive catalyst |

| Oxidative Quinolines | 8-Substituted quinolines | Peroxides, mineral acids | Room temp to 50 °C | Simple oxidation, continuous possible | Over-oxidation risk, purification |

| Condensation of Triazines | 1,3,5-Triazine, acetonedicarboxylates | Chemical reagents for condensation | Various, organic solvents | Insight into heterocyclic synthesis | Indirect method, more steps |

化学反应分析

Types of Reactions

4,5-Pyrimidinedicarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine derivatives.

科学研究应用

4,5-Pyrimidinedicarboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.

Industry: It is used in the production of various industrial chemicals and materials.

作用机制

The mechanism of action of 4,5-Pyrimidinedicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

3,5-Pyridinedicarboxylic acid:

4-Hydroxy-3,5-pyridinedicarboxylic acid: This compound has similar coordination properties with metals like Fe(III), Al(III), Cu(II), and Zn(II).

Uniqueness

4,5-Pyrimidinedicarboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

生物活性

4,5-Pyrimidinedicarboxylic acid, a heterocyclic compound, has garnered attention in recent years due to its diverse biological activities. This article reviews its antimicrobial, antiviral, and other pharmacological properties based on various studies and findings.

Chemical Structure

This compound is characterized by a pyrimidine ring with two carboxyl groups at the 4 and 5 positions. This structure is crucial for its biological activity, as the carboxyl groups can participate in hydrogen bonding and ionic interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrimidinedicarboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing this structure demonstrate moderate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 12 |

| Derivative A | Bacillus subtilis | 18 |

| Derivative B | Pseudomonas aeruginosa | 10 |

These findings suggest that modifications to the basic structure can enhance antimicrobial efficacy.

Antiviral Activity

The antiviral potential of pyrimidinedicarboxylic acid has also been explored, particularly in the context of viral infections like COVID-19. Certain studies highlight the compound's ability to inhibit viral replication by interfering with viral protein synthesis .

Case Study: Antiviral Effects Against SARS-CoV-2

A recent investigation into the antiviral properties of pyrimidinedicarboxylic acid revealed that it could significantly reduce viral load in infected cell cultures. The mechanism appears to involve the inhibition of viral entry and replication processes.

Other Biological Activities

Beyond antimicrobial and antiviral effects, this compound has been associated with several other biological activities:

- Anti-inflammatory : Compounds derived from pyrimidinedicarboxylic acid have shown promise in reducing inflammation markers in vitro.

- Antioxidant : The presence of carboxyl groups contributes to its ability to scavenge free radicals.

- Antitumor : Preliminary studies suggest that certain derivatives may inhibit tumor cell proliferation.

The biological activity of this compound is largely attributed to its ability to interact with biomolecules:

常见问题

Q. What are the recommended safety protocols for handling 4,5-pyrimidinedicarboxylic acid in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a NIOSH-approved respirator if ventilation is insufficient .

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of dust or aerosols. Ensure local exhaust ventilation systems are functional .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste per institutional guidelines .

- Storage: Store in airtight containers at room temperature, away from strong acids/bases and oxidizing agents to prevent degradation .

Q. How can researchers synthesize this compound, and what are common intermediates?

Methodological Answer:

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Analysis: Use HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Q. What strategies optimize the catalytic efficiency of this compound in coordination chemistry applications?

Methodological Answer:

- Ligand Design: Modify carboxylate groups via esterification to tune electron-donating capacity. Characterize metal complexes using X-ray crystallography and cyclic voltammetry .

- Reaction Optimization: Screen solvents (DMF vs. THF) and temperatures (25–80°C) to enhance metal-ligand binding kinetics. Use UV-vis spectroscopy to monitor complex stability .

Q. How can computational modeling predict the reactivity of this compound in supramolecular assemblies?

Methodological Answer:

- DFT Calculations: Perform geometry optimization (B3LYP/6-31G* basis set) to evaluate electrostatic potential surfaces and hydrogen-bonding propensity .

- MD Simulations: Simulate self-assembly in explicit solvent (e.g., water) using GROMACS to identify dominant intermolecular interactions (e.g., π-π stacking) .

Q. What are the challenges in assessing the ecological impact of this compound, and how can they be addressed?

Methodological Answer:

- Toxicity Screening: Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

- Degradation Studies: Use LC-MS/MS to track photolytic degradation products under simulated sunlight (λ > 290 nm) .

Methodological Best Practices

Q. How should researchers design experiments to study the acid-base behavior of this compound?

Methodological Answer:

Q. What experimental controls are critical when investigating the thermal stability of this compound?

Methodological Answer:

- Control Experiments:

- Data Interpretation: Compare with analogous pyrimidine derivatives (e.g., 4,6-isomer) to identify structure-stability trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。